Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Scaffold in Enzyme Targeting
The regioisomeric position of the furan ring attachment directly impacts binding to SIRT2. Furan-3-yl(phenyl)methanamine is specifically identified as an SIRT2 inhibitor . In contrast, its regioisomer, furan-2-yl(phenyl)methanamine (CAS 83948-38-3), is not reported to exhibit this activity, despite having an identical molecular weight (173.21 g/mol) and formula (C₁₁H₁₁NO) . This suggests that the 3-position of the furan ring is crucial for optimal interaction with the SIRT2 active site.
| Evidence Dimension | Reported SIRT2 Inhibitory Activity |
|---|---|
| Target Compound Data | Reported SIRT2 inhibitor |
| Comparator Or Baseline | Furan-2-yl(phenyl)methanamine: Not reported as SIRT2 inhibitor |
| Quantified Difference | Qualitative difference in reported activity |
| Conditions | In silico / in vitro enzyme assays (literature inference) |
Why This Matters
For researchers targeting SIRT2 in cancer or neurodegenerative disease programs, selecting the 3-yl regioisomer is essential to access this specific biological activity, making the 2-yl analog an unsuitable substitute.
